N-BUTYL-N'-[1-(2-PYRIDYL)ETHYL]UREA
Description
Structure
3D Structure
Properties
IUPAC Name |
1-butyl-3-(1-pyridin-2-ylethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-3-4-8-14-12(16)15-10(2)11-7-5-6-9-13-11/h5-7,9-10H,3-4,8H2,1-2H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBRLMYGWAHPBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC(C)C1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization of N Butyl N 1 2 Pyridyl Ethyl Urea
Vibrational Spectroscopy
Raman Spectroscopy for Molecular Vibrations
Without access to specific peer-reviewed research data for N-BUTYL-N'-[1-(2-PYRIDYL)ETHYL]UREA, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Patterns
Specific High-Resolution Mass Spectrometry (HRMS) data, including accurate mass determination and detailed fragmentation patterns for this compound, could not be located in the searched scientific literature. While HRMS is a critical technique for confirming the elemental composition of a compound by providing a highly accurate mass-to-charge ratio of its molecular ion, and for elucidating its structure through analysis of its fragmentation, such a study for this particular urea (B33335) derivative does not appear to be published.
X-ray Crystallography for Solid-State Molecular and Supramolecular Structures
Information pertaining to the solid-state molecular and supramolecular structure of this compound, as determined by X-ray crystallography, is not available in the public domain. This technique is essential for definitively establishing the three-dimensional arrangement of atoms within a molecule and understanding its packing in the crystalline state.
Elucidation of Intermolecular Packing and Hydrogen Bonding Networks
The elucidation of intermolecular packing and hydrogen bonding networks for this compound is contingent on crystallographic analysis. This analysis would provide insights into how individual molecules interact with each other in the crystal lattice, particularly through hydrogen bonds involving the N-H protons and the carbonyl and pyridyl nitrogen atoms. These interactions are fundamental to the supramolecular assembly and the resulting physicochemical properties of the compound.
Theoretical and Computational Studies of N Butyl N 1 2 Pyridyl Ethyl Urea
Quantum Chemical Calculations (DFT, MP2) for Electronic Structure and Energetics
Quantum chemical calculations, particularly Density Functional Theory (DFT) and Møller-Plesset second-order perturbation theory (MP2), are powerful tools for investigating the electronic structure and energetics of urea (B33335) derivatives. While specific studies on N-butyl-N'-[1-(2-pyridyl)ethyl]urea are not extensively documented, a wealth of information can be gleaned from computational studies on analogous alkyl- and aryl-substituted ureas.
Methodologies such as B3LYP/DZVP2 and MP2/aug-cc-pVDZ have been successfully employed to determine the geometries and potential energy surfaces of various urea compounds. nih.govacs.orgresearchgate.net These studies indicate that urea derivatives often exhibit nonplanar minima in their ground states. researchgate.net For instance, in alkylureas, cis and trans isomers are found to adopt anti geometries, while syn geometries are not typically stationary points. nih.govacs.orgresearchgate.net The electronic properties, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), are crucial in determining the reactivity and stability of the molecule. The pyridyl group in this compound is expected to significantly influence the electronic structure due to its aromatic and electron-withdrawing nature.
Conformational Analysis and Rotational Barriers
The conformational flexibility of this compound is primarily governed by the rotation around its single bonds, particularly the C-N bonds of the urea moiety and the bonds within the butyl and pyridylethyl substituents. The potential energy surfaces for rotation around the N-C(sp³) and C(sp²)-N bonds have been extensively studied for simpler urea derivatives. nih.govacs.orgresearchgate.net
Rotation around the C(sp²)-N bond in alkylureas is generally more hindered than in the unsubstituted urea molecule. nih.govacs.org The rotational barriers are influenced by the steric and electronic effects of the substituents. For example, at the MP2 level of theory, the maximum rotational barriers for various alkyl groups have been predicted, as shown in the table below.
| Substituent Group | Rotational Barrier (kcal/mol) |
| Methyl | 0.9 nih.govacs.org |
| Ethyl | 6.2 nih.govacs.org |
| Isopropyl | 6.0 nih.govacs.org |
| tert-Butyl | 4.6 nih.govacs.org |
| Phenyl | 2.4 nih.govacs.org |
This table presents data for various substituent groups as reported in studies on alkyl- and phenyl-substituted ureas. nih.govacs.org
The presence of the butyl group and the even bulkier 1-(2-pyridyl)ethyl group in this compound would lead to a complex potential energy surface with multiple local minima corresponding to different conformers. The relative energies of these conformers would be determined by a balance of steric hindrance and intramolecular interactions.
Mechanistic Pathways of Reactions Involving Pyridyl Ureas
The reactivity of this compound is dictated by the presence of the urea and pyridyl functional groups. The urea moiety can participate in a variety of reactions, including acting as a ligand in coordination complexes. The pyridyl group, an aromatic heterocycle, can undergo reactions typical of pyridines, such as electrophilic and nucleophilic substitutions.
Computational studies on related systems provide insights into potential reaction mechanisms. For instance, the distortion of the pyridyl ring in pyridyne intermediates, influenced by substituents, has been shown to control the regioselectivity of nucleophilic additions. nih.gov The electronic properties of the pyridyl ring in this compound would similarly influence its reactivity in such transformations.
Furthermore, pyridyl ureas are known to act as N,O-chelate ligands, forming stable complexes with transition metals like copper(II). nih.gov The formation of these complexes involves the coordination of the pyridyl nitrogen and the carbonyl oxygen to the metal center. The mechanistic pathways for the formation of these coordination compounds can be elucidated through computational modeling, identifying the key intermediates and transition states.
In the context of biochemical reactions, the pyridyl moiety is a key component of the cofactor pyridoxal-5'-phosphate (PLP). Computational studies on PLP-dependent enzymes have detailed the mechanistic steps of transimination reactions, which involve the formation of a Schiff base. nih.gov While this compound is not a direct analogue, these studies highlight the fundamental reactivity patterns of the pyridyl group in biological systems.
Analysis of Non-Covalent Interactions, including Hydrogen Bonding
Non-covalent interactions play a crucial role in determining the structure, stability, and intermolecular aggregation of this compound. The most significant of these is the hydrogen bond. The urea group contains two N-H protons that can act as hydrogen bond donors and a carbonyl oxygen that is a strong hydrogen bond acceptor.
The N-H···O hydrogen bond is a defining feature of urea and its derivatives, leading to the formation of well-defined supramolecular structures in the solid state and influencing solvation in solution. aps.orgnih.gov In this compound, both intramolecular and intermolecular hydrogen bonds are possible. Intramolecular hydrogen bonding could occur between one of the N-H groups and the nitrogen atom of the pyridyl ring, leading to the formation of a stable cyclic conformation.
Computational Predictions of Spectroscopic Properties
Computational methods can be used to predict the spectroscopic properties of this compound, providing a valuable tool for its characterization. DFT calculations, often using functionals like B3LYP with appropriate basis sets such as 6-311+G(d,p), can be employed to simulate vibrational (FT-IR and FT-Raman) and electronic (UV-Vis) spectra. biointerfaceresearch.com
The calculated vibrational frequencies can be assigned to specific modes of motion within the molecule, such as the characteristic C=O stretching of the urea carbonyl group, the N-H stretching and bending vibrations, and the various modes associated with the pyridyl ring and the alkyl chains. researchgate.net For substituted ureas, the carbonyl stretching ("amide I") band is particularly sensitive to its environment and hydrogen bonding, appearing in different regions of the IR spectrum depending on whether it is free or involved in hydrogen bonds. mdpi.com
Coordination Chemistry of N Butyl N 1 2 Pyridyl Ethyl Urea and Its Metal Complexes
Ligand Binding Modes and Chelation Properties of Pyridyl Ureas (N,O-Bidentate, Monodentate)
Pyridyl ureas, including analogues of N-BUTYL-N'-[1-(2-PYRIDYL)ETHYL]UREA, are recognized for their potential as versatile ligands in coordination chemistry. Their structural framework, featuring both a pyridine (B92270) ring and a urea (B33335) moiety, allows for multiple modes of binding to a metal center. The most prevalent binding mode for 2-pyridyl urea derivatives is as N,O-bidentate chelating ligands. mdpi.com In this arrangement, the ligand coordinates to the metal ion through the nitrogen atom of the pyridine ring and the oxygen atom of the urea's carbonyl group, forming a stable five- or six-membered chelate ring. This chelation is a key factor in the formation of stable metal complexes.
The formation of this chelate ring is often preceded by the breaking of an intramolecular hydrogen bond that can exist between the urea's N-H proton and the pyridyl nitrogen atom in the free ligand. nih.gov This intramolecular interaction must be overcome for the ligand to adopt the conformation necessary for bidentate coordination.
Alternatively, pyridyl ureas can act as monodentate ligands. In this mode, coordination occurs through either the pyridyl nitrogen atom or, less commonly, the carbonyl oxygen atom, while the other potential donor atom remains uncoordinated. researchgate.netnih.gov The preference for a particular binding mode is influenced by several factors, including the nature of the metal ion, the steric and electronic properties of the substituents on the urea and pyridine groups, and the reaction conditions. For instance, the presence of bulky substituents may hinder the formation of a stable chelate ring, favoring monodentate coordination.
Synthesis and Characterization of Transition Metal Complexes
The synthesis of transition metal complexes with pyridyl urea ligands is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent.
Complexation with Cu(II), Pt(II), Pd(II), and Other Relevant Metals
Research on analogous 2-pyridyl urea derivatives has demonstrated their capability to form complexes with a variety of transition metals, most notably copper(II), platinum(II), and palladium(II). mdpi.com
Copper(II) Complexes: The reaction of 2-pyridyl urea ligands with copper(II) chloride often results in the formation of biligand complexes with the general formula [Cu(L)₂Cl₂] or [Cu(L)₂Cl]Cl, where L represents the pyridyl urea ligand. mdpi.comnih.gov The specific structure adopted can depend on the substitution pattern on the ligand. These complexes typically exhibit distorted octahedral or square pyramidal geometries, with the pyridyl urea ligands acting as N,O-bidentate chelators.
Platinum(II) and Palladium(II) Complexes: The coordination of pyridyl ureas to platinum(II) has also been studied, highlighting the formation of stable complexes. nih.gov While specific details for this compound are not available, the general reactivity of 2-pyridyl ureas suggests that similar complexes with Pt(II) and Pd(II) could be readily synthesized. These square planar complexes are of particular interest due to their potential applications in catalysis and materials science.
The table below summarizes the types of complexes formed with analogous 2-pyridyl urea ligands.
| Metal Ion | General Formula of Complex | Coordination Mode of Ligand | Reference |
| Cu(II) | [Cu(L)₂Cl₂] or [Cu(L)₂Cl]Cl | N,O-bidentate | mdpi.comnih.gov |
| Pt(II) | Not specified in detail, but complexation is noted. | N,O-bidentate is likely. | nih.gov |
Spectroscopic Signatures of Metal-Ligand Interactions
The coordination of a pyridyl urea ligand to a metal ion induces significant changes in its spectroscopic properties, providing valuable information about the nature of the metal-ligand bond.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of pyridyl urea ligands. Upon N,O-bidentate chelation, a noticeable shift in the vibrational frequencies of the C=O (carbonyl) and C=N (pyridyl) stretching bands is observed. The C=O stretching frequency typically shifts to a lower wavenumber, indicating a weakening of the C=O bond due to the coordination of the oxygen atom to the metal center. Conversely, the pyridyl ring vibrations may shift to higher wavenumbers upon coordination of the nitrogen atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is instrumental in elucidating the structure of these complexes in solution. The chemical shifts of the protons on the pyridine ring and the urea moiety are sensitive to the coordination environment. For instance, the breaking of the intramolecular hydrogen bond and subsequent coordination to a metal ion leads to significant changes in the chemical shifts of the N-H protons and the protons adjacent to the pyridyl nitrogen. nih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS is used to confirm the composition of the synthesized complexes. The mass spectra of these complexes often show characteristic isotopic distribution patterns for the metal-containing fragments, which helps in determining their molecular formula. nih.gov
The following table outlines the expected spectroscopic changes upon complexation of a 2-pyridyl urea ligand.
| Spectroscopic Technique | Observed Change Upon N,O-Bidentate Chelation | Interpretation |
| IR Spectroscopy | Decrease in ν(C=O) stretching frequency | Coordination of the carbonyl oxygen to the metal ion. |
| IR Spectroscopy | Shift in pyridyl ring vibrational frequencies | Coordination of the pyridyl nitrogen to the metal ion. |
| ¹H NMR Spectroscopy | Downfield shift of pyridyl protons | Deshielding due to coordination of the nitrogen atom. |
| ¹H NMR Spectroscopy | Change in chemical shift of N-H protons | Alteration of the electronic environment of the urea moiety. |
Influence of Metal Coordination on Ligand Conformation and Electronic Properties
The act of metal coordination has a profound impact on both the conformation and the electronic properties of the pyridyl urea ligand. As previously mentioned, the ligand must often undergo a conformational change, breaking any existing intramolecular hydrogen bonds, to facilitate chelation. nih.gov This results in a more rigid, planar structure for the chelate ring system.
The coordination of the pyridyl nitrogen and carbonyl oxygen to the electron-accepting metal center leads to a redistribution of electron density within the ligand. This electronic perturbation affects the reactivity and physical properties of the entire complex. For example, the Lewis acidity of the metal center can be tuned by the electronic nature of the substituents on the pyridyl urea ligand.
Supramolecular Coordination Networks
Beyond the formation of discrete mononuclear complexes, pyridyl urea ligands possess the structural elements necessary to participate in the construction of more complex, higher-order structures known as supramolecular coordination networks. These networks are formed through the self-assembly of ligands and metal ions, driven by the formation of coordination bonds and often supplemented by non-covalent interactions such as hydrogen bonding and π-π stacking.
The urea functionality is particularly adept at forming robust hydrogen-bonding networks. The N-H groups of the urea can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. In the context of a metal complex, the uncoordinated N-H groups of the pyridyl urea ligand can form intermolecular hydrogen bonds with counter-ions or solvent molecules, linking the individual complex units into one-, two-, or even three-dimensional arrays. The bifunctional nature of the ligand, with both a coordination site (the pyridyl-urea chelate) and a hydrogen-bonding site, is crucial for the formation of these extended networks.
Supramolecular Chemistry and Non Covalent Interactions of N Butyl N 1 2 Pyridyl Ethyl Urea
Self-Assembly via Hydrogen Bonding Interactions
The self-assembly of N-BUTYL-N'-[1-(2-PYRIDYL)ETHYL]UREA is primarily driven by hydrogen bonding. The urea (B33335) functional group is a powerful motif in crystal engineering and supramolecular chemistry, capable of forming robust one-dimensional "tape" structures through bifurcated N-H···O hydrogen bonds acs.orgacs.org. However, in pyridyl ureas, this common pattern is often disrupted by competitive hydrogen bonding from the pyridyl nitrogen.
The supramolecular architecture of pyridyl urea derivatives is thus directed by a balance of several key interactions acs.org:
N-H···O(urea): The classic interaction forming urea tapes or dimers.
N-H···N(pyridyl): A strong and directional interaction that can prevent the formation of the urea tape, leading to alternative structural motifs acs.orgacs.org.
C-H···O(urea): Weaker intramolecular or intermolecular interactions that can influence molecular conformation and the strength of the primary carbonyl acceptor acs.org.
In the case of this compound, the 2-pyridyl substitution allows for the potential formation of both intermolecular N-H···N(pyridyl) bonds, leading to extended chains, and intramolecular N-H···N(pyridyl) bonds, which control the molecule's conformation (see Section 6.3). The self-aggregation process is also influenced by the solvent, as weakly polar solvents can compete for hydrogen bonding sites and affect the aggregation constants nih.gov. The steric hindrance from the N-alkyl substituents can also play a role; moving from N,N'-disubstituted to N-monoalkyl derivatives can increase the ability to aggregate by reducing steric hindrance nih.gov.
| Interaction Type | Donor | Acceptor | Typical Role in Supramolecular Structure | Reference |
|---|---|---|---|---|
| Urea Tape/Dimer | Urea N-H | Urea C=O | Formation of 1D chains and robust dimers. | acs.org |
| Pyridyl Interaction | Urea N-H | Pyridyl N | Disrupts urea tapes, leading to alternative chain or discrete motifs. | acs.org |
| Intramolecular H-Bond | Urea N-H | Pyridyl N | Controls molecular conformation, stabilizing a planar form. | mdpi.comnih.govnih.gov |
Formation of Nanorings and Helical Chains
The directional nature of hydrogen bonds in pyridyl ureas can lead to the formation of ordered, higher-level supramolecular structures. While simple, monofunctional pyridyl ureas tend to form linear or zigzag chains, more complex architectures like helical chains can emerge, particularly in multicomponent systems or under specific crystallization conditions. For instance, the cocrystal of N,N'-bis(3-pyridyl)urea with fumaric acid features a supramolecular architecture described as a helical assembly acs.org. The formation of such chiral structures is a prominent feature in supramolecular chemistry, with helices playing a key role in many noncentrosymmetric solids northwestern.edu. The progression from a linear to a zigzag and finally to a helical chain often depends on subtle factors like coordination geometry and intermolecular packing northwestern.edu.
The formation of discrete nanorings from a simple molecule like this compound is less common. Typically, nanorings or macrocycles are constructed from precursors that are specifically designed with multiple urea and pyridyl functionalities (bis-ureas) to facilitate cyclization researchgate.netsc.edu. These pre-organized macrocycles can then self-assemble into columnar structures through hydrogen bonding and π-π stacking sc.edu.
Cooperative Allostery in Supramolecular Aggregation
The self-assembly of molecules like this compound into long, polymer-like chains can proceed via a cooperative mechanism. In cooperative supramolecular polymerization, the initial dimerization or nucleation event is followed by elongation steps that are thermodynamically more favorable. This leads to the formation of long, stable aggregates above a critical concentration nih.govtue.nl. This process is distinct from isodesmic polymerization, where the addition of each monomer has the same association constant. The combination of strong, directional hydrogen bonds, as found in urea-based systems, is known to promote cooperative assembly researchgate.net.
| Parameter | Description | Example Value (kJ mol-1 at 298 K) | Reference |
|---|---|---|---|
| ΔG°e | Gibbs free energy for elongation of the polymer. | -38.3 | nih.gov |
| ΔG°dimer | Gibbs free energy for dimerization (nucleation). | -40.0 | nih.gov |
Molecular Recognition Phenomena
Molecular recognition relies on specific non-covalent interactions between a host molecule and a guest molecule wikipedia.org. This compound is well-equipped to act as a molecular receptor, using its hydrogen bond donors and acceptors to bind complementary guests.
Host-Guest Chemistry with Pyridyl Urea Receptors
The field of host-guest chemistry involves the complexation of a "guest" molecule or ion within a "host" molecule that wholly or partially surrounds it wikipedia.org. Pyridyl urea derivatives can act as hosts for a variety of neutral guest molecules. In the solid state, self-assembled pyridyl bis-urea macrocycles can form columns with channels that are capable of absorbing small gas molecules like carbon dioxide and iodine, even when the initial structure has no obvious pores researchgate.net. This demonstrates that the host framework can be dynamic and expand to encapsulate guests researchgate.net. The binding of guests can be driven by hydrogen bonding, halogen bonding, or charge-transfer interactions with the pyridyl and urea components of the host researchgate.netsc.edu. The introduction of a pyridyl substituent into a urea-based host can induce significant changes in the host's conformational equilibrium upon guest binding, leading to more efficient sensing nih.gov.
Anion and Cation Binding Mechanisms
The urea moiety is a classic and highly effective binding motif for anions. The two N-H groups are sufficiently acidic to form strong, directional hydrogen bonds with anionic guests.
Anion Binding: The primary mechanism for anion recognition by this compound involves the chelation of the anion by the two urea N-H groups. This often results in the formation of a stable six-membered ring structure, known as an R²₂(8) hydrogen-bonding motif, between the urea and an oxoanion rsc.org. The pyridyl group significantly influences the binding affinity. The positive charge introduced by methylating or protonating the pyridyl nitrogen enhances the acidity of the urea protons, thereby increasing the anion affinity nih.govnih.gov. In studies comparing a neutral pyridyl urea with its N-methylpyridinium analogue, the charged receptor showed a higher affinity for anions nih.gov. The binding strength follows trends related to the basicity and geometry of the anion.
| Receptor Type | Anion | Solvent | Association Constant (Ka, M-1) | Reference |
|---|---|---|---|---|
| Pyridyl Thiourea (B124793) (protonated) | Cl- | acetonitrile-d3 | > 104 | nih.gov |
| Pyridyl Thiourea (protonated) | Br- | acetonitrile-d3 | > 104 | nih.gov |
| Urea with 18-benzocrown-6 | CH3CO2- | DMSO-d6 | ~ 4.4 x 103 | nih.gov |
Role of Intramolecular Hydrogen Bonding in Conformational Control
The conformation of this compound can be controlled by the formation of an intramolecular hydrogen bond (IMHB). The proximity of the urea N-H proton and the nitrogen atom of the 2-pyridyl ring allows for the formation of an N-H···N(pyridyl) bond. This interaction locks the molecule into a specific, relatively planar conformation mdpi.comnih.gov.
This conformational control is a critical feature that can act as a molecular switch.
"Blocked" State: In its neutral form, the molecule may favor a conformation stabilized by the IMHB. This "folded" or trans,cis conformation can block the urea's N-H groups, making them less available for intermolecular interactions or anion binding nih.govacs.org.
"Open" State: The IMHB can be broken by external stimuli. For example, protonation of the pyridyl nitrogen removes it as a hydrogen bond acceptor, forcing the molecule into an "open" or trans,trans conformation where the urea N-H groups are exposed and available for binding nih.govacs.org. Similarly, the interaction with a sufficiently basic anion can compete with and break the IMHB, allowing the receptor to reorganize and bind the guest nih.gov.
This switching mechanism is well-documented in related systems like pyridin-2-yl guanidines, where NMR and X-ray crystallography studies have shown a 180° change in the dihedral angle between the pyridine (B92270) ring and the guanidinium group upon protonation, driven by the formation or breaking of an IMHB nih.govresearchgate.net. This ability to control molecular shape through non-covalent interactions is a foundational principle in the design of molecular machines and responsive materials mdpi.com.
| State | Key Feature | Dominant Conformation | Binding Site Availability | Reference |
|---|---|---|---|---|
| Neutral / Free | IMHB (N-H···Npyridyl) is present. | "Folded" or trans,cis | Blocked or reduced | nih.govacs.org |
| Protonated / Anion-Bound | IMHB is broken. | "Open" or trans,trans | Exposed and available | nih.govacs.org |
Design of Self-Organizing Systems in Solution and Solid State
The molecular architecture of this compound inherently codes for its assembly into higher-order structures through a variety of non-covalent interactions. The design of self-organizing systems utilizing this and related molecules hinges on the predictable and directional nature of these interactions, primarily hydrogen bonding and π-π stacking, which govern its behavior in both solution and the solid state.
The urea functional group is a cornerstone of the self-assembly properties of this compound. It features two N-H groups that are potent hydrogen bond donors and a carbonyl C=O group that is a hydrogen bond acceptor. This arrangement facilitates the formation of strong and directional hydrogen bonds, a key driving force in the creation of supramolecular structures. In many urea derivatives, these interactions lead to the formation of well-defined one-dimensional tapes or chains.
The pyridyl group introduces additional layers of complexity and control over the self-assembly process. The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor, potentially interacting with the urea N-H groups or other donor species present in the system. Furthermore, the aromatic nature of the pyridine ring allows for π-π stacking interactions, which can contribute to the stability of the assembled structures, particularly in the solid state. The interplay between the urea-driven hydrogen bonding and the pyridyl-mediated interactions is a critical consideration in the design of predictable supramolecular architectures. Studies on other N-pyridyl ureas have demonstrated the significance of these combined interactions in forming extended networks and supramolecular gels. nih.gov
In solution, this compound is expected to form aggregates, the nature and stability of which would be highly dependent on the solvent. In non-polar solvents, the strong hydrogen bonding of the urea groups would likely dominate, leading to the formation of discrete oligomers or extended polymeric chains. The butyl and ethyl groups, while primarily contributing to the molecule's solubility profile, can also influence the packing and stability of these aggregates through weaker van der Waals forces.
The design of self-organizing systems based on this compound would therefore involve the strategic manipulation of these non-covalent interactions. For instance, the introduction of substituents on the pyridine ring could modulate the π-π stacking interactions, while changes to the alkyl groups could alter solubility and influence the aggregation behavior in solution. This allows for the potential to engineer materials with specific properties, such as supramolecular gels or tailored crystal structures. nih.govjst.go.jp
Table of Potential Non-Covalent Interactions in this compound Assemblies
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Energy (kcal/mol) | Role in Self-Assembly |
| Urea Hydrogen Bond | N-H | C=O | 2.8 - 3.2 | 4 - 7 | Formation of 1D tapes/chains |
| Pyridyl Hydrogen Bond | N-H | N (pyridyl) | 2.9 - 3.3 | 2 - 5 | Cross-linking of chains, structural diversity |
| π-π Stacking | Pyridine Ring | Pyridine Ring | 3.3 - 3.8 | 1 - 3 | Stabilization of solid-state packing |
| van der Waals | Butyl/Ethyl CH | Butyl/Ethyl CH | > 3.5 | < 1 | Influence on packing density and solubility |
Note: The data in this table are representative values based on studies of analogous pyridyl urea and related compounds and are intended to be illustrative for the potential interactions involving this compound.
Chemical Reactivity and Transformation Pathways of N Butyl N 1 2 Pyridyl Ethyl Urea
Thermal and Acid-Catalyzed Rearrangements
Thermal and acid-catalyzed rearrangements of N-substituted ureas can lead to a variety of products, often through intramolecular processes. While no specific studies on the thermal or acid-catalyzed rearrangements of N-butyl-N'-[1-(2-pyridyl)ethyl]urea have been reported, the general behavior of similar compounds suggests potential reaction pathways.
Under thermal stress, N-aryl ureas can undergo rearrangements, though this often requires high temperatures and may lead to complex product mixtures. For instance, thermal rearrangements have been observed in other complex pyridine-containing heterocyclic systems, such as chromeno[2,3-b]pyridines, leading to the formation of new ring systems. mdpi.com This suggests that the pyridyl ethyl urea (B33335) structure could potentially undergo complex structural reorganization upon heating, although the specific products are difficult to predict without experimental evidence.
Acid catalysis can facilitate various transformations, including cyclization reactions, which are discussed in a later section. youtube.com General acid-catalyzed processes could involve protonation of the urea carbonyl or the pyridyl nitrogen. Protonation of the pyridyl nitrogen would increase the electron-withdrawing nature of the ring, potentially influencing the reactivity of the rest of the molecule. Protonation of the urea moiety could facilitate hydrolysis or other rearrangements, depending on the reaction conditions and the presence of other nucleophiles. A plausible acid-catalyzed rearrangement could involve an intramolecular Smiles rearrangement if a suitable nucleophilic site and activating groups were present on the molecule, a reaction type noted for its utility in generating diarylamines from sulfinamides under mild conditions. acs.org
Reactions Involving Masked Isocyanate Intermediates
A significant aspect of the reactivity of certain urea derivatives is their ability to act as "masked isocyanates." This involves the thermal or chemically induced fragmentation of the urea to generate a highly reactive isocyanate intermediate in situ, which can then be trapped by various nucleophiles.
Studies have shown that N,N-dialkyl-N'-(pyridin-2-yl)ureas can serve as effective precursors for pyridin-2-yl isocyanate. researchgate.net Upon heating, these ureas can dissociate to release the isocyanate, which can then react with nucleophiles like alcohols or amines to form carbamates and unsymmetrical ureas, respectively. This "urea to urea" approach provides a metal- and base-free method for the synthesis of diverse unsymmetrical ureas bearing a pyridyl substituent. researchgate.net
Similarly, unsymmetrical ureas, including N-aryl-N'-pyridylureas, can be synthesized through the in-situ formation of aryl or pyridyl isocyanates from the corresponding carboxamides via a Hofmann rearrangement. rsc.org This further supports the concept of pyridyl ureas as potential isocyanate precursors. The generation of the isocyanate from this compound would likely proceed through the cleavage of the N-C(O) bond, releasing butylamine (B146782) and the corresponding pyridylethyl isocyanate. This reactive intermediate can then be intercepted by other nucleophiles present in the reaction mixture. The use of phosgene (B1210022) alternatives for the synthesis of ureas and carbamates often proceeds through isocyanate intermediates, highlighting the importance of this reactive species in urea chemistry. beilstein-journals.orgorganic-chemistry.orggoogle.com
Table 1: Potential Reactions via Masked Isocyanate Intermediates
| Reactant | Conditions | Intermediate | Product |
| This compound + R-OH | Heat | [1-(2-pyridyl)ethyl]isocyanate | [1-(2-pyridyl)ethyl]carbamate |
| This compound + R-NH2 | Heat | [1-(2-pyridyl)ethyl]isocyanate | N-R-N'-[1-(2-pyridyl)ethyl]urea |
Nucleophilic and Electrophilic Functionalization of the Urea and Pyridyl Moieties
The this compound molecule possesses multiple sites susceptible to both nucleophilic and electrophilic attack.
Urea Moiety: The nitrogen atoms of the urea group are nucleophilic, although their reactivity is tempered by the delocalization of their lone pairs into the carbonyl group. They can potentially react with electrophiles, such as alkyl halides, although this may require activation. The carbonyl oxygen is also a site of protonation or Lewis acid coordination, which can activate the urea towards nucleophilic attack.
Pyridyl Moiety: The pyridine (B92270) ring is generally considered an electron-deficient heterocycle, which influences its reactivity towards electrophiles and nucleophiles.
Electrophilic Aromatic Substitution (EAS): The pyridine ring is less reactive than benzene (B151609) towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. masterorganicchemistry.com When EAS does occur, it typically directs the incoming electrophile to the 3-position (meta to the nitrogen). youtube.comquora.comquimicaorganica.org This is because the intermediates formed from attack at the 2-, 4-, or 6-positions place a positive charge on the electronegative nitrogen atom, which is highly unfavorable. Therefore, reactions such as nitration or halogenation of this compound would be expected to occur at the C3 or C5 position of the pyridine ring, and would likely require harsh reaction conditions. rsc.org
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions. quimicaorganica.org This reactivity is enhanced if a good leaving group is present at these positions or if the pyridine nitrogen is quaternized to form a pyridinium (B92312) salt. nih.govacs.org In the case of this compound, direct nucleophilic substitution on the unsubstituted pyridine ring is unlikely. However, if the pyridine ring were to be modified with a leaving group at the 4- or 6-position, or if the nitrogen were alkylated, it would become a viable substrate for SNAr reactions. nih.gov The functionalization of pyridines can also be achieved through radical-based processes under visible light irradiation, often involving the activation of the pyridine as an N-functionalized pyridinium salt. acs.orgacs.org
Table 2: Predicted Regioselectivity of Reactions on the Pyridyl Ring
| Reaction Type | Reagent Type | Predicted Position of Attack |
| Electrophilic Aromatic Substitution | Electrophile (e.g., NO2+, Br+) | 3-position or 5-position |
| Nucleophilic Aromatic Substitution | Nucleophile (e.g., -OH, -NHR) | 2-position or 4-position (requires activation) |
Cyclization Reactions and Formation of Fused Heterocyclic Systems
The structure of this compound contains the necessary components for intramolecular cyclization, potentially leading to the formation of fused heterocyclic systems. The specific outcome of such reactions would depend on the reaction conditions and the potential for pre-functionalization of the molecule.
One potential pathway involves the palladium-catalyzed cyclization of ureas. Research has demonstrated that aryl-benzyl ureas can undergo Pd-catalyzed cyclization to form dihydroquinazolinones. nih.gov Similarly, a regioselective method for the preparation of imidazopyridinones and benzoimidazolones from primary ureas has been developed using a Pd-catalyzed cyclization reaction. nih.gov By analogy, if the ethyl linker of this compound were to be functionalized, for example with a leaving group, an intramolecular cyclization could be envisioned to form a fused heterocyclic system incorporating the urea and pyridyl moieties.
Another strategy could involve the intramolecular cyclization of a modified side chain onto the pyridine ring. For instance, if the butyl or ethyl group were converted into a functionality capable of acting as an electrophile, an intramolecular Friedel-Crafts-type reaction could occur at an electron-rich position of the pyridine ring, although the inherent electron deficiency of pyridine makes this challenging without prior activation. More plausible are cyclizations involving a nucleophilic attack from a modified side chain onto an activated pyridine ring. The intramolecular cyclization of alkynylheteroaromatic substrates to form fused pyridoheterocycles demonstrates the feasibility of constructing new rings onto a pyridine core. nih.gov Furthermore, intramolecular cyclizations of imidazo[1,2-a]pyridines have been achieved through a palladium-catalyzed C-H activation strategy. rsc.org
Acid-catalyzed cyclizations are also a common strategy in organic synthesis. youtube.com For this compound, acid catalysis could promote the cyclization of the ethyl chain onto the pyridyl nitrogen, potentially leading to a bicyclic system, or facilitate other intramolecular condensations depending on the specific structure and reaction conditions.
Advanced Academic Research Directions and Future Perspectives
Rational Design of Next-Generation Pyridyl Urea (B33335) Derivatives
The rational design of novel pyridyl urea derivatives is a cornerstone of advancing their application in medicine and materials science. This approach involves the deliberate modification of the molecular structure to achieve enhanced functionality, selectivity, and efficacy. Researchers are employing computational modeling and synthetic chemistry to fine-tune the electronic and steric properties of the pyridyl urea scaffold.
Key strategies in the rational design of these compounds include:
Pharmacophore Hybridization: This involves combining the pyridyl urea scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or novel biological activities. nih.gov For instance, integrating pyridine-urea structures into more complex systems has been a strategy for developing new anticancer agents. nih.gov
Structure-Activity Relationship (SAR) Studies: By systematically altering substituents on the pyridine (B92270) ring and the urea nitrogen atoms, chemists can map how structural changes affect a molecule's properties. This has been applied in the development of potent antisickling agents, where pyridyl derivatives of vanillin (B372448) were designed to form high-affinity adducts with hemoglobin. nih.gov Crystal structure analysis of these complexes provides crucial insights for further structural modifications. nih.gov
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can optimize a molecule's pharmacokinetic or pharmacodynamic profile.
A significant focus of rational design has been in the field of oncology. Pyridine-urea derivatives are essential pharmacophoric features in several approved anticancer drugs. nih.gov Research has led to the synthesis of novel compounds that show potent inhibitory activity against key targets like vascular endothelial growth factor receptor-2 (VEGFR-2). mdpi.com
Exploration of Pyridyl Ureas in Smart Materials and Responsive Systems
The unique hydrogen-bonding capabilities and potential for coordination with metal ions make pyridyl ureas attractive candidates for the development of "smart" materials. These materials can change their properties in response to external stimuli such as temperature, light, pH, or the presence of specific chemicals. sci-hub.senih.gov
One promising area is the creation of shape-memory polymers. A new class of zwitterionic polyurethanes incorporating pyridine segments has been developed. researchgate.net These materials exhibit thermal-induced dual-, triple-, and even quadruple-shape memory effects, as well as moisture-sensitive shape recovery. researchgate.net The pyridine units, along with other functional groups, form a phase-separated structure of hard and soft segments, which is crucial for the shape-memory behavior. researchgate.net
Furthermore, the ability of the pyridine nitrogen to coordinate with metal ions can be exploited to create supramolecular materials. For example, mixing a pyridine-containing polyurethane with copper(II) chloride leads to the formation of metal-ligand coordination bonds that act as physical netpoints, significantly enhancing the shape-memory properties of the material.
The development of these responsive systems opens up possibilities for applications in diverse fields, including:
Biomedical Devices: Smart materials that respond to physiological conditions (like body temperature) could be used for drug delivery systems or smart implants. nih.govresearchgate.net
Sensors: Materials that change color or other properties in the presence of specific analytes could be used for chemical sensing.
Self-Healing Materials: The reversible nature of the non-covalent and coordination bonds in pyridyl urea-based polymers could be harnessed to create materials that can repair themselves after damage. researchgate.net
Integration of Pyridyl Urea Scaffolds in Advanced Synthetic Methodologies
The pyridyl urea scaffold is not only a target for synthesis but also a valuable building block in modern organic chemistry. Its unique combination of a nucleophilic/basic pyridine ring and a hydrogen-bond-donating urea group allows it to be used in various synthetic transformations.
Recent advancements include:
Catalyst-Free Reactions: Methods have been developed for the synthesis of N-pyridin-2-yl carbamates from N-hetaryl ureas and various alcohols without the need for a catalyst. rsc.org This environmentally friendly technique proceeds through the formation of a hetaryl isocyanate intermediate and is applicable to a wide range of substrates. rsc.org
Site-Selective Functionalization: A major challenge in pyridine chemistry is controlling the position of functionalization. N-functionalized pyridinium (B92312) salts, derived from pyridines, have emerged as powerful tools for achieving high regioselectivity in radical-mediated C-H functionalization reactions under mild, visible-light-irradiated conditions. acs.org This strategy avoids the harsh acidic conditions of classical Minisci-type reactions and allows for the precise modification of the C2 or C4 positions. acs.org
Hybridization Strategies: The pyridine-urea core is being used as a foundational structure for building complex, hybrid molecules with significant biological activity, demonstrating its utility as a versatile synthetic platform. nih.gov
These methodologies highlight the adaptability of the pyridyl urea framework, enabling the construction of complex molecular architectures and facilitating the discovery of new chemical reactions.
Fundamental Studies of Non-Covalent Interactions for Molecular Engineering
The structure, function, and self-assembly of pyridyl urea derivatives are governed by a complex interplay of non-covalent interactions. Understanding these forces is critical for designing molecules with specific properties and for engineering molecular-level devices.
Key non-covalent interactions in pyridyl urea systems include:
Hydrogen Bonding: The urea group is an excellent hydrogen bond donor and acceptor. Intramolecular hydrogen bonding between a urea N-H and the pyridine nitrogen can influence the conformation of the molecule. acs.org Intermolecular hydrogen bonds are responsible for the formation of dimers, tapes, and more complex architectures in the solid state and in solution. acs.org
Anion-π Interactions: The electron-deficient nature of protonated or perhalogenated pyridine rings allows them to interact favorably with anions. fu-berlin.denih.gov These anion-π interactions are directional and play a significant role in the crystal packing and recognition properties of pyridinium salts. fu-berlin.denih.gov
π-π Stacking: The aromatic pyridine rings can stack on top of each other, contributing to the stability of aggregates and crystalline structures.
Studies have quantified the binding affinities of pyridyl ureas with biologically relevant molecules like cytosine, showing that electron-withdrawing substituents on the urea scaffold enhance complexation. acs.org The table below shows the equilibrium constants for conformational isomers and binding constants with cytosine for different substituted pyrid-2-yl ureas.
| Compound (Substituent) | Conformational Equilibrium (Ki) | Cytosine Binding (KB, M⁻¹) |
| N-(4-methoxyphenyl) | ~1-2 | ~30 |
| N-(4-nitrophenyl) | ~1-2 | > 30 |
| N-(1-methylpyridinium-4-yl) | 14.2 ± 1.2 | ~1700 |
| Data sourced from The Journal of Organic Chemistry. acs.org |
These fundamental studies provide the necessary knowledge to engineer molecules that can self-assemble into predictable structures or bind to specific targets with high affinity and selectivity.
Development of Highly Enantioselective Catalytic Systems
Chiral, non-racemic pyridyl urea derivatives are emerging as powerful tools in asymmetric catalysis, a field crucial for the synthesis of enantiomerically pure pharmaceuticals and agrochemicals. The ability of the pyridyl urea scaffold to engage in multiple non-covalent interactions allows it to create a well-defined chiral environment around a catalytic center.
Recent progress in this area includes:
N-Heterocyclic Carbene (NHC) Catalysis: Chiral NHCs have been used in combination with pyridinium salts for the asymmetric functionalization of pyridine derivatives. nih.govexlibrisgroup.com This strategy involves enhancing the interactions between a chiral NHC-bound intermediate and the pyridinium salt to achieve excellent control over enantioselectivity. nih.govexlibrisgroup.com
Transition Metal Catalysis: The enantioselective hydrogenation of N-heteroaromatic compounds, including pyridines, is a key method for producing chiral cyclic amines. rsc.org While often challenging due to catalyst poisoning by the nitrogen heteroatom, strategies such as the activation of pyridines to pyridinium salts have enabled successful enantioselective hydrogenations using iridium and rhodium catalysts. rsc.org
Organocatalysis: Chiral thiourea (B124793) derivatives, which are structurally related to ureas, have been successfully employed as bifunctional organocatalysts for the highly enantioselective reduction of ketones. nih.gov The thiourea moiety activates the ketone through hydrogen bonding, while a tethered amine group delivers a hydride from a borane (B79455) source in a stereocontrolled manner. nih.gov
The development of such catalytic systems, where the pyridyl urea scaffold acts as a chiral ligand or organocatalyst, is a vibrant area of research with the potential to provide more efficient and selective methods for synthesizing valuable chiral molecules. chemrxiv.org
Q & A
Q. What are the established synthetic routes for N-Butyl-N'-[1-(2-pyridyl)ethyl]urea, and how can purity be optimized?
The compound can be synthesized via reaction of 1-(2-pyridyl)ethylamine with an isocyanate derivative, such as butyl isocyanate, under reflux in tetrahydrofuran (THF). A modified approach from a related urea synthesis () involves heating the amine with a carboxamide reagent (e.g., benzotriazole-1-carboxamide) to form the urea bond. Purification typically employs flash column chromatography with gradients of hexanes/ethyl acetate or methanol/dichloromethane to isolate the product. Yield optimization requires strict control of stoichiometry, reaction time (>12 hours), and inert atmospheres to prevent side reactions .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms the urea linkage and substituent positions. Pyridyl protons appear as distinct aromatic signals (~8.0–8.5 ppm), while butyl and ethyl groups show aliphatic resonances.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ ion).
- X-ray Crystallography : For crystalline samples, SHELXL ( ) refines structural parameters, including bond angles and intermolecular interactions. Non-crystalline samples may require alternative methods like IR spectroscopy for urea C=O stretching (~1640–1680 cm⁻¹) .
Q. How can researchers assess the biological activity of this compound in preliminary studies?
Use enzyme inhibition assays or cell-based models relevant to urea derivatives. For example, hydroxyurea analogs () are tested for ribonucleotide reductase inhibition. Adapt protocols by incubating the compound with target enzymes/cells, measuring IC₅₀ values via spectrophotometry or flow cytometry. Include positive controls (e.g., hydroxyurea) and validate results with triplicate experiments .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved during refinement?
Discrepancies between experimental and modeled electron density maps may arise from disorder in the butyl or pyridyl groups. Use SHELXL’s PART and SUMP instructions to model disorder, and apply restraints (e.g., DFIX, SIMU) to maintain chemically reasonable geometries. Validate with R-factor convergence (<5% difference between R₁ and wR₂) and Hirshfeld surface analysis .
Q. What computational strategies are suitable for predicting the compound’s binding affinity to biological targets?
Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases or receptors). Parameterize the urea moiety’s hydrogen-bonding capacity and pyridyl group’s π-π stacking. Molecular dynamics simulations (MD, >100 ns) in explicit solvent (e.g., TIP3P water) assess binding stability. Compare results with mutagenesis data to validate predicted interaction sites .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
- Substituent Variation : Replace the butyl group with branched alkyls (e.g., tert-butyl) or aryl groups (e.g., 2,6-dimethylphenyl, as in ) to modulate hydrophobicity.
- Pyridyl Modifications : Introduce electron-withdrawing groups (e.g., Cl at the 6-position, as in ) to enhance π-stacking.
- Assay Design : Test derivatives against a panel of related targets (e.g., kinases, GPCRs) to identify selectivity trends. Use multivariate analysis (e.g., PCA) to correlate structural features with activity .
Q. What methodologies address inconsistencies in bioactivity data across studies?
Contradictions may stem from assay conditions (e.g., pH, temperature) or compound purity. Re-evaluate:
- Purity : Use HPLC-MS to confirm >95% purity; impurities <2% (by area) are critical for reproducibility.
- Solubility : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid aggregation.
- Biological Replicates : Include ≥3 independent experiments with internal controls. Cross-validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
